molecular formula C7H14O2 B1212962 Propyl isobutyrate CAS No. 644-49-5

Propyl isobutyrate

Cat. No.: B1212962
CAS No.: 644-49-5
M. Wt: 130.18 g/mol
InChI Key: AZFUASHXSOTBNU-UHFFFAOYSA-N
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Description

Propyl isobutyrate is an organic compound with the chemical formula C₇H₁₄O₂. It is an ester formed from isobutyric acid and propyl alcohol. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propyl isobutyrate can be synthesized through the esterification of isobutyric acid with propyl alcohol. This reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the ester.

Industrial Production Methods

In an industrial setting, this compound is produced by reacting isobutyric acid with propyl alcohol in the presence of an acid catalyst. The reaction mixture is heated to around 125°C in a sealed tube to facilitate the esterification process . The product is then purified through distillation to obtain the desired ester.

Chemical Reactions Analysis

Types of Reactions

Propyl isobutyrate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isobutyric acid and propyl alcohol.

    Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Although less common, reduction reactions can convert this compound to other compounds.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

    Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: Isobutyric acid and propyl alcohol.

    Oxidation: Various oxidation products, including carboxylic acids and aldehydes.

    Reduction: Reduced esters or alcohols.

Scientific Research Applications

Propyl isobutyrate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.

    Biology: Employed in studies involving the metabolism of esters and their effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body.

    Industry: Widely used in the flavor and fragrance industry for its pleasant fruity aroma.

Comparison with Similar Compounds

Propyl isobutyrate is similar to other esters such as:

    Ethyl butyrate: Known for its pineapple-like odor and used in flavorings.

    Isopropyl butyrate: Similar in structure but with different alcohol component, used in fragrances.

    Butyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.

Uniqueness

This compound is unique due to its specific combination of isobutyric acid and propyl alcohol, which gives it a distinct fruity aroma that is highly valued in the flavor and fragrance industry .

Properties

IUPAC Name

propyl 2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O2/c1-4-5-9-7(8)6(2)3/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZFUASHXSOTBNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30214653
Record name Propyl isobutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30214653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

colourless liquid/pineapple odour
Record name Propyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

133.00 to 134.00 °C. @ 760.00 mm Hg
Record name Propyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

soluble in organic solvents, alcohol; insoluble in water
Record name Propyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.860-0.864 (20°/20°)
Record name Propyl isobutyrate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/215/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

644-49-5
Record name Propyl isobutyrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=644-49-5
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Record name Propyl isobutyrate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPYL ISOBUTYRATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406702
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Record name Propyl isobutyrate
Source EPA DSSTox
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Record name Propyl isobutyrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.381
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Record name PROPYL ISOBUTYRATE
Source FDA Global Substance Registration System (GSRS)
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Record name Propyl 2-methylpropanoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0036209
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of Propyl Isobutyrate?

A1: this compound is an ester with the molecular formula C7H14O2 and a molecular weight of 130.18 g/mol.

Q2: How does the presence of double bonds in similar molecules affect the atmospheric pressure plasma-enhanced chemical vapor deposition (APPECVD) process?

A2: Research comparing this compound (PiB) with Allyl Methacrylate (AMA) and other methacrylates reveals that the presence of double bonds significantly influences the APPECVD process [, , ]. While PiB, lacking double bonds, tends to fragment during deposition, AMA, with its double bond, undergoes oligomerization in the gas phase []. This difference leads to a higher deposition rate and better preservation of ester functionalities in AMA-derived coatings [, ].

Q3: How do the thermal properties of plasma-deposited films differ based on the presence of double bonds in precursor molecules like this compound?

A3: The presence of carbon-carbon double bonds in precursor molecules significantly affects the thermal properties of the resulting plasma-deposited films []. Studies show that increasing the number of double bonds in the precursor, for example, using Allyl Methacrylate (AMA) instead of this compound (PiB), leads to a higher plasma deposition rate. Additionally, these films exhibit a relatively low glass transition temperature (Tg) and demonstrate residual reactivity during the first heating cycle in Differential Scanning Calorimetry (DSC) analyses [].

Q4: What is the environmental fate of this compound and its degradation mechanism?

A4: this compound is a volatile organic compound (VOC) []. Its atmospheric degradation is primarily initiated by hydroxyl radicals (OH) []. Although specific studies on this compound degradation are limited in the provided abstracts, research on similar esters suggests that the reaction with OH radicals likely leads to the formation of secondary organic aerosols and contributes to ozone formation, ultimately impacting air quality [].

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